Dasatinib Carboxylic Acid
CAS No.: 910297-53-9
VCID: VC0193337
Molecular Formula: C22H24ClN7O3S
Molecular Weight: 502.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Dasatinib Carboxylic Acid, also known as Dasatinib metabolite M6, is an oxidative metabolite of Dasatinib . Dasatinib, sold under the brand name Sprycel, is a tyrosine kinase inhibitor used to treat Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia . As a metabolite of Dasatinib, Dasatinib Carboxylic Acid shares a similar chemical structure, with the molecular formula C22H24ClN7O3S and a molecular weight of approximately 502.0 g/mol . Synonyms for Dasatinib Carboxylic Acid include 910297-53-9 and 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid . Dasatinib is an orally available multikinase inhibitor that inhibits both active and inactive conformations of the ABL kinase domain, representing a therapeutic alternative for patients with cancers that have developed imatinib-resistance . Imatinib is another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL . Dasatinib Carboxylic Acid, as a metabolite, is important in understanding the overall pharmacology and potential effects of Dasatinib . |
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CAS No. | 910297-53-9 |
Product Name | Dasatinib Carboxylic Acid |
Molecular Formula | C22H24ClN7O3S |
Molecular Weight | 502.0 g/mol |
IUPAC Name | 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid |
Standard InChI | InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) |
Standard InChIKey | VMCDXJFWSYUNPO-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O |
Appearance | Off-White to Pale Yellow Solid |
Purity | > 95% |
Synonyms | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic Acid |
PubChem Compound | 11854012 |
Last Modified | Aug 15 2023 |
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